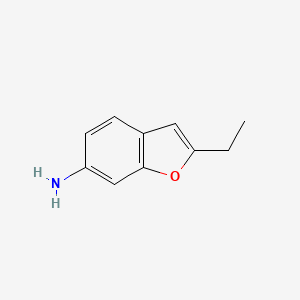

2-Ethylbenzofuran-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethylbenzofuran-6-amine is a chemical compound with the CAS Number: 27408-35-1 and a molecular weight of 161.2 . It is a solid at room temperature .

Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of reactions. They can react with acid chlorides , and they can also participate in acid-base reactions, precipitation reactions, and oxidation-reduction reactions .Physical and Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Scientific Research Applications

Non-Imidazole H3 Antagonists : 2-Aminoethylbenzofurans, a class related to 2-Ethylbenzofuran-6-amine, are identified as potent non-imidazole H3 antagonists. These compounds exhibit high potency at human and rat receptors and can efficiently penetrate the central nervous system. They are more rotationally constrained than most previously reported H3 antagonists (Cowart et al., 2004).

Electrochemical Oxidation in Ionic Liquid Media : Research on the electrochemical oxidation of primary amines, including compounds related to this compound, in ionic liquid media has shown the potential to modify electrode surfaces. This can be instrumental in developing new electrochemical applications (Ghilane et al., 2010).

Organic Electronics : Novel donor-acceptor molecules based on structures like this compound have been synthesized for use in organic electronics, particularly as hole-transporting materials. Their optical and electrochemical properties suggest potential application in this field (Shaikh et al., 2017).

Analysis of Aliphatic Amines : An improved reagent for determining aliphatic amines, relevant to compounds like this compound, has been developed. This facilitates their analysis through high-performance liquid chromatography and atmospheric chemical ionization-mass spectrometry (You et al., 2010).

Synthesis of Biologically Active Derivatives : Synthesis of biologically active benzothiazole derivatives containing benzimidazole and imidazoline moieties has been reported. These compounds, related to this compound, show significant antibacterial and antifungal activities (Chaudhary et al., 2011).

MALDI-MS Glycan Analysis : this compound-related compounds have been used for labeling N-glycans on a MALDI target through nonreductive amination, improving mass spectrometric sensitivity and simplifying glycan analysis (Hronowski et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, to which 2-ethylbenzofuran-6-amine belongs, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Benzofuran derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit CYP1A2 . These properties can impact the bioavailability of the compound.

Result of Action

Benzofuran derivatives are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects

Properties

IUPAC Name |

2-ethyl-1-benzofuran-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJZJNXDFVCIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

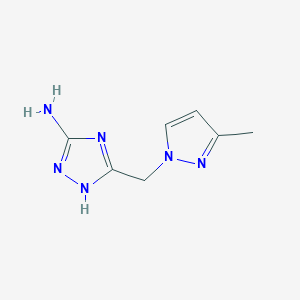

![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)

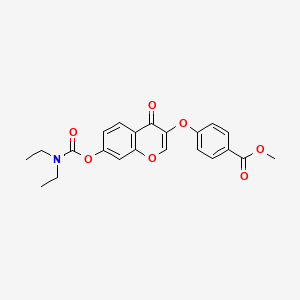

![L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide](/img/structure/B2405314.png)

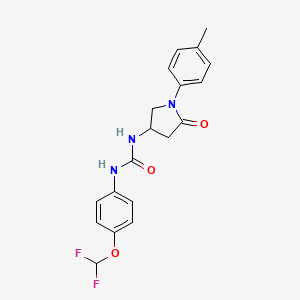

![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)